N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, and a methoxypropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2,3-difluorobenzyl bromide with 3-methoxypropan-1-amine under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement can also be employed to streamline the synthesis and reduce the number of steps involved .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.
Scientific Research Applications
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl ring enhance the compound’s binding affinity and selectivity towards these targets. The methoxypropan-1-amine moiety can interact with active sites on enzymes, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzyl alcohol
- 2,3-Difluorobenzyl bromide
- 2,3-Difluorobenzonitrile
Uniqueness
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine is unique due to the presence of both fluorine atoms and the methoxypropan-1-amine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15F2NO |
---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3 |
InChI Key |
OCBVMHGEEQYZDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.